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molecular formula C11H16N2O2S B8624262 1-Piperidinesulfonamide, 4-phenyl- CAS No. 16168-22-2

1-Piperidinesulfonamide, 4-phenyl-

Cat. No. B8624262
M. Wt: 240.32 g/mol
InChI Key: RJCCDGNRRHGOKS-UHFFFAOYSA-N
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Patent
US08283478B2

Procedure details

4-Phenyl-piperidine (10 g, 62 mmol) was dissolved in dioxane (100 mL). Sulfamide (23.8 g, 248 mmol) was then added and the reaction mixture heated to 100° C. for 14 h. The reaction mixture was then cooled to room temperature, quenched by addition of 1N HCl and then concentrated to remove dioxane. The product was extracted with ethyl acetate (100 mL), dried (Na2SO4), filtered and concentrated to yield the title compound as a light brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:13](N)([NH2:16])(=[O:15])=[O:14]>O1CCOCC1>[NH2:16][S:13]([N:10]1[CH2:9][CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11]1)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
S(=O)(=O)(N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by addition of 1N HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove dioxane
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)N1CCC(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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